molecular formula C10H14IN3O5 B12396310 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one

Cat. No.: B12396310
M. Wt: 383.14 g/mol
InChI Key: JQWRBXTVVLSBBM-WJZMDOFJSA-N
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Description

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one is a chemical compound with the molecular formula C9H12IN3O4. . This compound is a derivative of cytidine, a nucleoside molecule that is a building block of RNA. The presence of iodine and the specific stereochemistry of the molecule make it unique and of interest in various scientific fields.

Preparation Methods

The synthesis of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one typically involves the iodination of 2’-deoxycytidine. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis and function. The iodine atom at the 5-position of the pyrimidine ring can cause steric hindrance and disrupt base pairing, leading to potential antiviral or anticancer effects . The molecular targets and pathways involved include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar compounds to 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one include:

The uniqueness of this compound lies in the presence of the iodine atom, which can impart different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14IN3O5

Molecular Weight

383.14 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C10H14IN3O5/c1-18-7-6(16)5(3-15)19-9(7)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7?,9-/m1/s1

InChI Key

JQWRBXTVVLSBBM-WJZMDOFJSA-N

Isomeric SMILES

COC1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O

Origin of Product

United States

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